

Quantum Chemical Insights into Benzene-1H-Pyrazole Interactions: A Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations used to characterize the non-covalent interactions between benzene and 1H-pyrazole. Understanding these fundamental interactions is crucial for rational drug design and the development of novel materials, as the pyrazole moiety is a key component in many pharmaceutically active compounds and the benzene ring serves as a ubiquitous scaffold. This document summarizes key quantitative data from computational studies, details the underlying theoretical methodologies, and visualizes the critical interaction workflows and pathways.

Core Interaction Data at a Glance

The interaction between benzene and 1H-pyrazole is governed by a subtle interplay of π - π stacking and hydrogen bonding. The following tables summarize key energetic and geometric parameters derived from quantum chemical calculations on pyrazole-containing systems, providing a comparative overview of the stability and nature of these interactions.



Interaction Type	System	Calculated Interaction Energy (kcal/mol)	Method/Basis Set
π-π stacking	Pyrazole-containing complexes	-1.6 to -6.7	DFT
С-Η…π	Benzoate and dimethyl pyrazole	-2.1	DFT
N-H···O Hydrogen Bond	Pyrazole-containing complexes	-7.5 to -15.1	DFT
O-H···O Hydrogen Bond	Water-bridged pyrazole dimers	-14.2	DFT

Table 1: Calculated Interaction Energies for Pyrazole-Containing Systems. Note: These values are drawn from studies on various pyrazole derivatives and complexes and serve as representative examples of the interaction strengths.

Parameter	System	Value
C-H···π distance	Benzoate and dimethyl pyrazole	2.70 Å
π-π stacking distance	Parallel pyrazole rings	3.62 Å
N-H···O bond length	Pyrazole-containing complex	1.90 Å - 2.10 Å
O-H···O bond length	Water-bridged pyrazole complex	1.86 Å

Table 2: Key Geometric Parameters of Non-Covalent Interactions in Pyrazole Systems.

Unveiling the Interactions: Experimental and Computational Protocols

The characterization of the benzene-1H-pyrazole interaction landscape relies on a synergistic combination of experimental techniques and high-level quantum chemical calculations.



Experimental Methodologies

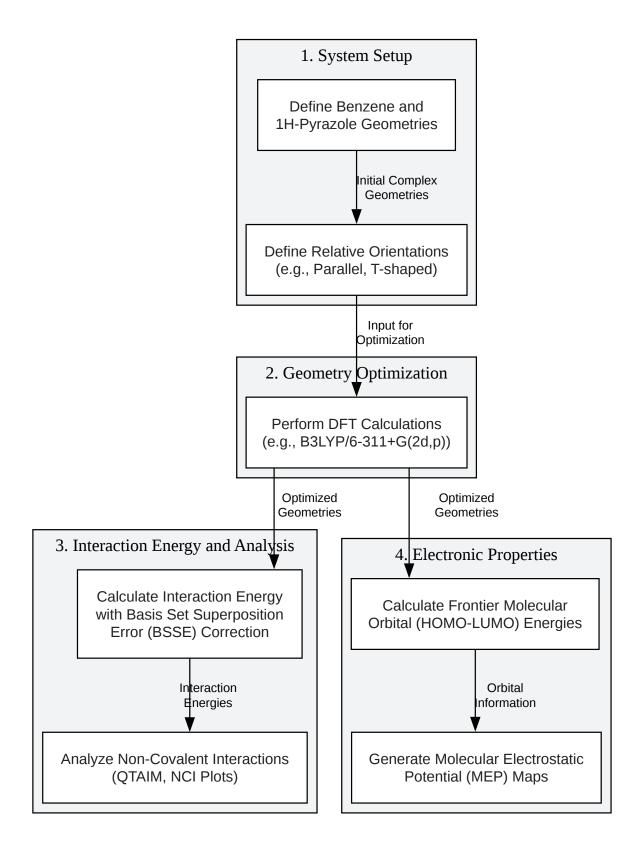
While this guide focuses on the computational aspect, it is important to note that experimental techniques provide the foundational data for validation. Key methods include:

- Single-Crystal X-ray Diffraction: This technique provides precise atomic coordinates, allowing
 for the unambiguous determination of intermolecular geometries, including distances and
 angles of non-covalent contacts in the solid state.
- NMR Spectroscopy: Concentration-dependent 1H NMR studies can reveal the presence and nature of intermolecular interactions in solution.[1] Changes in chemical shifts of protons involved in hydrogen bonding or π-stacking can confirm the formation of supramolecular assemblies.[1]

Computational Workflow for Benzene-1H-Pyrazole Interaction Analysis

Quantum chemical calculations offer a powerful avenue to dissect the energetic and electronic facets of the benzene-pyrazole interaction. A typical computational workflow is as follows:





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A typical workflow for the computational analysis of benzene-1H-pyrazole interactions.



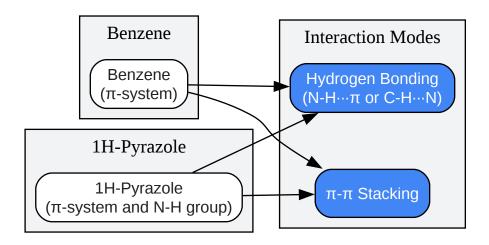
Detailed Computational Protocol:

- Geometry Optimization: The initial structures of benzene and 1H-pyrazole are individually optimized. Subsequently, various initial orientations of the benzene-pyrazole complex (e.g., parallel-displaced, T-shaped) are constructed. These complexes are then fully optimized using Density Functional Theory (DFT), a widely employed quantum chemical method. A common choice of functional and basis set for such systems is B3LYP with the 6-311+G(2d,p) basis set, which provides a good balance between accuracy and computational cost.[2]
- Interaction Energy Calculation: The interaction energy (ΔE) is calculated as the difference between the total energy of the optimized complex and the sum of the energies of the individual, isolated monomers. To account for the basis set superposition error (BSSE), the counterpoise correction method is typically applied.
- Analysis of Non-Covalent Interactions:
 - Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds and non-covalent interactions. The presence of a bond critical point (BCP) between two atoms is indicative of an interaction.
 - Non-Covalent Interaction (NCI) Plot: This visualization technique highlights regions of noncovalent interactions in real space, color-coding them based on their strength and nature (attractive or repulsive).

Visualizing the Interaction Landscape

The nature of the interaction between benzene and 1H-pyrazole can be categorized into distinct motifs, primarily driven by π - π stacking and hydrogen bonding.





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Primary modes of non-covalent interaction between benzene and 1H-pyrazole.

The π -system of the benzene ring can interact with the π -system of the pyrazole ring, leading to stabilizing π - π stacking interactions. Additionally, the acidic N-H proton of pyrazole can act as a hydrogen bond donor to the electron-rich π -face of benzene (N-H··· π interaction). Conversely, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors for the C-H groups of benzene (C-H···N interaction). The relative strengths of these interactions determine the preferred geometry of the benzene-1H-pyrazole complex.

Conclusion

The study of the benzene-1H-pyrazole complex through quantum chemical calculations provides invaluable insights into the fundamental non-covalent forces that govern molecular recognition and self-assembly processes. The methodologies and data presented in this guide offer a framework for researchers and drug development professionals to understand, predict, and ultimately manipulate these interactions for the design of new molecules with desired properties. The synergy between computational modeling and experimental validation will continue to be a driving force in advancing our understanding of these critical intermolecular interactions.

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